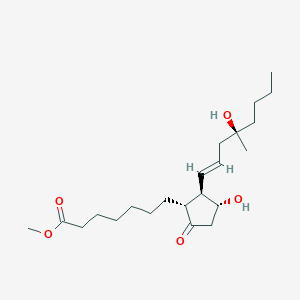

(11R,16R)-misoprostol

描述

Structure

3D Structure

属性

分子式 |

C22H38O5 |

|---|---|

分子量 |

382.5 g/mol |

IUPAC 名称 |

methyl 7-[(1R,2R,3R)-3-hydroxy-2-[(E,4R)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoate |

InChI |

InChI=1S/C22H38O5/c1-4-5-14-22(2,26)15-10-12-18-17(19(23)16-20(18)24)11-8-6-7-9-13-21(25)27-3/h10,12,17-18,20,24,26H,4-9,11,13-16H2,1-3H3/b12-10+/t17-,18-,20-,22-/m1/s1 |

InChI 键 |

OJLOPKGSLYJEMD-ULZKJYGBSA-N |

手性 SMILES |

CCCC[C@](C)(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)OC)O)O |

规范 SMILES |

CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O |

产品来源 |

United States |

Stereochemistry and Isomeric Characterization of Misoprostol Analogs

Elucidation of Stereochemical Configuration at Chiral Centers

Misoprostol (B33685) is a synthetic analogue of prostaglandin (B15479496) E1. Its structure contains multiple chiral centers, giving rise to several stereoisomers. The specific spatial arrangement of atoms, or stereochemistry, at these centers is crucial as it dictates the molecule's biological activity. Misoprostol is commercially available as a mixture of two diastereomers: (11R,16S)-misoprostol and (11S,16R)-misoprostol. The (11R,16S) isomer is reported to be the pharmacologically active component. nih.gov

The complete IUPAC name for (11R,16S)-misoprostol, which clarifies the configuration at each chiral center, is methyl 7-[(1R,2R,3R)-3-hydroxy-2-[(E,4S)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoate. nih.gov The designation of these centers is determined by the Cahn-Ingold-Prelog priority rules, a standard system in organic chemistry for assigning absolute configurations. The stereochemistry of misoprostol and its analogs has been confirmed using various spectral analyses, including 1H-NMR, 13C-NMR, and Mass spectroscopy. eurekaselect.comresearchgate.net

Analysis of Isomeric Mixtures and Purity Assessment

Due to its synthetic route and inherent instability under certain conditions like higher temperatures and moisture, misoprostol exists as a mixture of diastereomers, typically in a 1:1 ratio. nih.gov The presence of several related impurities is also a common issue. nih.gov Therefore, the analysis of these isomeric mixtures and the assessment of their purity are critical for quality control.

Stereospecificity in Receptor Binding and Biological Activity

The biological activity of misoprostol is highly dependent on its stereochemistry. The different stereoisomers exhibit varying affinities for prostaglandin receptors, leading to differences in their pharmacological effects. Misoprostol acts as an agonist at EP receptors, with reported Ki values of 120, 250, 67, and 67 nM at cloned mouse EP1, EP2, EP3, and EP4 receptors, respectively. tocris.com

Research has shown that the biological activity of misoprostol primarily resides in the (11R, 16S) isomer. nih.gov Studies on rat colonic electrolyte transport demonstrated that the (11R, 16S) isomer was the most potent in stimulating chloride secretion, implying a stereospecific interaction at PGE receptors. nih.gov The other isomers, including (11R, 16R), (11S, 16R), and (11S, 16S), were found to be inactive at the tested concentrations. nih.gov

Furthermore, receptor binding studies using tritiated misoprostol free acid in canine parietal cells have confirmed the stereospecific nature of the interaction. osti.gov The (11R, 16S) isomer was the most active in these binding assays. osti.gov The crystal structure of misoprostol free acid bound to the EP3 receptor reveals a completely enclosed binding pocket, providing a structural basis for the observed stereoselectivity. nih.govresearchgate.net

Chiral Separation Methodologies for Enantiomeric Forms

Given the differences in biological activity between stereoisomers, their separation is of great importance. wvu.edunih.govresearchgate.netresearchgate.net Various chiral separation techniques have been developed for the resolution of enantiomeric and diastereomeric forms of chiral drugs like misoprostol.

High-Performance Liquid Chromatography (HPLC) for Enantiomer Resolution

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation of chiral compounds. nih.govmdpi.comrsc.org For misoprostol, both normal-phase and reversed-phase HPLC methods have been successfully developed.

A normal-phase HPLC method using a bare silica (B1680970) column can effectively separate the two main diastereoisomers of misoprostol. nih.gov An optimized mobile phase, for instance, consisting of 1-propanol, heptane, and trifluoroacetic acid, can achieve baseline separation of the diastereomers in a relatively short analysis time. nih.govresearchgate.net

Reversed-phase HPLC is also employed, particularly for the analysis of related substances and degradation products. nih.govresearchgate.net Chiral stationary phases (CSPs) are often used in HPLC to achieve enantiomeric separation. youtube.com These stationary phases create a chiral environment, leading to differential interactions with the enantiomers and thus enabling their separation. youtube.com

Below is a table summarizing typical HPLC conditions for misoprostol diastereomer separation:

| Parameter | Normal-Phase HPLC | Reversed-Phase HPLC |

| Column | XBridge bare silica (150 mm × 2.1 mm, 3.5 µm) nih.gov | Ascentis Express C18 (150 mm × 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | 1-propanol-heptane-TFA (4:96:0.1%, v/v/v) nih.gov | Gradient of ACN-H2O-MeOH nih.gov |

| Flow Rate | 0.5 mL/min nih.gov | 1.5 mL/min nih.gov |

| Detection | UV at 205 nm nih.gov | UV at 200 nm nih.gov |

| Temperature | 35 °C nih.gov | 35 °C nih.gov |

Isomer Separation via DBU-Mediated Intramolecular Shifts

An interesting and novel approach for isomer separation involves the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). eurekaselect.comresearchgate.net DBU can be used to facilitate the intramolecular isomerization of A-type misoprostol to B-type misoprostol. eurekaselect.comresearchgate.net This process allows for the separation of enantio-pure isomers without the introduction of impurities. eurekaselect.comresearchgate.net The chemical structures of the resulting isomers can be confirmed using spectroscopic methods such as NMR and mass spectrometry. eurekaselect.comresearchgate.net

Molecular Mechanisms of Action and Cellular Signaling Pathways

Pro-drug Activation: De-esterification to (11R,16R)-Misoprostol Acid

Misoprostol (B33685) is administered as a methyl ester prodrug. medchemexpress.comnih.gov Following administration, it undergoes rapid de-esterification, a process primarily carried out by cellular esterases in the gastrointestinal tract and liver, to form its biologically active free acid, this compound acid. medchemexpress.comaapharma.canih.gov This conversion is crucial as the free acid form is the molecule that directly interacts with prostaglandin (B15479496) receptors. medchemexpress.comresearchgate.net Unlike the prodrug, misoprostol acid is detectable in plasma and is responsible for the pharmacological effects observed. medchemexpress.com

Prostaglandin E Receptor Subtype Interactions

The biological actions of this compound acid are mediated through its interaction with the E-prostanoid (EP) family of G-protein coupled receptors (GPCRs), which are the natural receptors for prostaglandin E2 (PGE2). nih.gov There are four main subtypes of EP receptors: EP1, EP2, EP3, and EP4, each coupled to different intracellular signaling pathways. nih.govoup.com

Agonist Activity at EP2, EP3, and EP4 Receptors

This compound acid exhibits agonist activity at multiple EP receptor subtypes, specifically EP2, EP3, and EP4. sigmaaldrich.compnas.org Its binding to these receptors initiates a cascade of intracellular events that vary depending on the receptor subtype. Activation of EP2 and EP4 receptors typically leads to the stimulation of adenylate cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. oup.compnas.orgresearchgate.net In contrast, EP3 receptor activation is often associated with the inhibition of adenylate cyclase through an inhibitory G-protein (Gi), leading to a decrease in cAMP. abdominalkey.comphysiology.org Misoprostol has been identified as a potent agonist for the EP3 receptor and also demonstrates agonist activity at EP4 receptors. nih.govsigmaaldrich.comscispace.com Studies have shown that misoprostol can stimulate cAMP production, a hallmark of EP2 and EP4 activation, and also inhibit forskolin-induced cAMP production, which is characteristic of EP3 activation. researchgate.net

Distinction from EP1 Receptor Activation Profile

While this compound is a potent agonist at EP2, EP3, and EP4 receptors, its interaction with the EP1 receptor is notably different. The EP1 receptor is primarily coupled to the activation of phospholipase C, leading to an increase in intracellular calcium. oup.comnih.gov Research indicates that misoprostol has a significantly lower affinity for the EP1 receptor compared to other EP subtypes. tocris.com In some studies, misoprostol was found to be inactive at the EP1 receptor. oup.com For instance, competitive binding studies have shown that misoprostol is unable to effectively compete with PGE2 for binding to the EP1 receptor. nih.gov This distinction in receptor activation contributes to the specific pharmacological profile of misoprostol.

Stereospecificity of Receptor Binding

The interaction of misoprostol with its receptors is stereospecific, meaning that the three-dimensional arrangement of atoms in the molecule is critical for its activity. fda.govfda.gov Misoprostol is a mixture of four stereoisomers. abdominalkey.com However, it has been demonstrated that the majority of the pharmacological activity, particularly the antisecretory effects, is attributable to a single stereoisomer, the (11R, 16S) isomer. abdominalkey.comnih.gov This highlights the precise structural requirements for effective binding to and activation of the prostaglandin receptors. nih.gov The other stereoisomers, including (11R,16R), are reported to be largely inactive. nih.govcibtech.org

Atomic-Level Details of Ligand-Receptor Binding (e.g., EP3 Receptor Crystal Structure Analysis)

The crystal structure of misoprostol's active free-acid form bound to the human EP3 receptor has been resolved at a 2.5 Å resolution, providing detailed insights into the ligand-receptor interaction. nih.govpdbj.orgrcsb.org This structural analysis reveals a completely enclosed binding pocket for the misoprostol free acid. nih.govresearchgate.net A key feature of this interaction is the presence of a structured water molecule that coordinates the ring structure of misoprostol within the binding pocket. nih.govpdbj.org The binding is further stabilized by a network of polar and hydrophobic interactions between the ligand and specific amino acid residues of the receptor. nih.govresearchgate.net Site-directed mutagenesis studies have confirmed the importance of these residues, as mutations in most of the fifteen residues forming the binding pocket significantly reduced the binding affinity of misoprostol free acid. nih.gov This detailed structural information is crucial for understanding the basis of agonist selectivity and for the rational design of new, more selective EP3 receptor agonists. nih.govpdbj.orgresearchgate.net

Intracellular Signal Transduction Cascades

The binding of this compound acid to its respective EP receptors initiates distinct intracellular signal transduction cascades.

EP2 and EP4 Receptor Signaling: Activation of EP2 and EP4 receptors by misoprostol leads to the coupling with the Gs alpha subunit of the G-protein complex. This activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). pnas.orgresearchgate.net Elevated cAMP levels then activate Protein Kinase A (PKA). nih.gov PKA can phosphorylate various downstream targets, including transcription factors, to modulate gene expression. For example, PKA can phosphorylate the p65 subunit of NF-κB, promoting its nuclear accumulation and transcriptional activity. nih.gov

EP3 Receptor Signaling: The EP3 receptor can couple to multiple G-proteins, leading to more diverse signaling outcomes. A primary pathway involves coupling to the Gi alpha subunit, which inhibits adenylyl cyclase and leads to a decrease in intracellular cAMP levels. abdominalkey.comphysiology.org This can counteract the effects of Gs-coupled receptors. In some cellular contexts, EP3 receptor activation can also stimulate phospholipase C and mobilize intracellular calcium, though this is less prominent than its effect on cAMP. physiology.org

The specific cellular response to this compound is therefore determined by the relative expression levels of the different EP receptor subtypes in a given tissue and the subsequent integration of these distinct signaling pathways.

| Parameter | Description | Source |

| Pro-drug | Misoprostol (methyl ester) | medchemexpress.comnih.gov |

| Active Metabolite | Misoprostol Acid (free acid) | medchemexpress.comaapharma.canih.gov |

| Activation Process | De-esterification by cellular esterases | medchemexpress.comnih.govresearchgate.net |

G-Protein Coupled Receptor (GPCR) Signaling and Adenylate Cyclase Inhibition

The interaction of this compound with EP receptors triggers distinct G-protein signaling pathways. ebi.ac.uk The EP3 receptor, a key target for misoprostol, primarily couples to the inhibitory G-protein (Gαi). hmdb.caresearchgate.net Activation of the Gαi subunit leads to the inhibition of adenylate cyclase (AC), an enzyme responsible for the synthesis of cyclic AMP (cAMP). hmdb.caresearchgate.net Conversely, when this compound binds to EP2 and EP4 receptors, it activates the stimulatory G-protein (Gαs), which in turn stimulates adenylate cyclase activity. nih.govyorku.ca The net effect on adenylate cyclase is therefore dependent on the relative expression and distribution of these receptor subtypes in a given tissue. nih.gov In gastric parietal cells, the predominant effect is the inhibition of adenylate cyclase, which is a crucial mechanism for reducing gastric acid secretion. hmdb.ca

Modulation of Intracellular Cyclic AMP (cAMP) Levels

As a direct consequence of its effects on adenylate cyclase, this compound modulates intracellular levels of the second messenger cyclic AMP (cAMP). researchgate.net In cells where the EP3 receptor and Gαi signaling dominate, such as gastric parietal cells, misoprostol leads to a decrease in intracellular cAMP levels. hmdb.caoup.com This reduction in cAMP is a key step in mediating the compound's anti-secretory effects on gastric acid. hmdb.ca In other cell types, where EP2 and EP4 receptors are more prevalent, misoprostol can increase intracellular cAMP concentrations. researchgate.netnih.gov This elevation of cAMP has been linked to anti-inflammatory effects in leukocytes. nih.gov Thus, the modulation of cAMP by this compound is highly context- and cell-type-specific.

Regulation of Intracellular Calcium Homeostasis

This compound also plays a role in regulating intracellular calcium (Ca²⁺) homeostasis, primarily through its action on EP receptors that couple to the Gαq protein, such as the EP1 receptor, or through pathways linked to EP3 activation. nih.govyorku.ca Activation of the EP1 receptor by prostaglandin E2 leads to the stimulation of phospholipase C (PLC), which results in the generation of inositol (B14025) 1,4,5-trisphosphate (IP3) and subsequent release of Ca²⁺ from intracellular stores. yorku.ca While misoprostol is primarily an agonist for EP2, EP3, and EP4 receptors, its interaction with EP receptor signaling networks can indirectly influence calcium levels. nih.govdrugbank.com Furthermore, some EP3 receptor splice variants can couple to pathways that lead to an elevation of intracellular calcium. hmdb.caresearchgate.net Studies have shown that misoprostol can induce an increase in intracellular calcium levels in certain cell types, a process that can be mediated by protein kinase A. yorku.canih.gov It has also been suggested that misoprostol can mitigate the damaging effects of hypoxia by regulating cellular calcium homeostasis through the modulation of specific proteins. nih.govresearchgate.net

Involvement of Protein Kinase A (PKA) and Exchange Proteins Activated by cAMP (Epac) Pathways

The changes in intracellular cAMP levels initiated by this compound directly influence the activity of downstream effector proteins, most notably Protein Kinase A (PKA) and Exchange Proteins Activated by cAMP (Epac). nih.gov In pathways where cAMP is elevated (via EP2/EP4 receptors), PKA is activated. yorku.caemory.edu Activated PKA can then phosphorylate various cellular substrates, leading to a range of physiological responses, including anti-inflammatory effects and neuroprotection. emory.edu The Epac pathway is another important downstream target of cAMP. emory.edunih.gov Activation of Epac by cAMP can regulate processes such as cell adhesion and inflammation. emory.edunih.gov In some contexts, the PKA and Epac pathways can have distinct or even opposing effects. For example, in neuronal cells, PKA-dependent signaling is often associated with neuroprotection, while Epac signaling may contribute to neuroinflammation. emory.edu The misoprostol-induced increase in calcium has been demonstrated to be PKA-dependent in neuroblastoma cells. yorku.canih.gov

Phosphoinositol Turnover and Calcium Mobilization via EP3 Receptor

The EP3 receptor, a primary target of this compound, is unique in its ability to couple to multiple G-proteins, including Gαi and, in some isoforms, Gαq. researchgate.net While the predominant pathway for EP3 signaling involves the inhibition of adenylate cyclase via Gαi, certain splice variants of the EP3 receptor can also couple to phospholipase C (PLC) activation. hmdb.caresearchgate.net This coupling leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), generating diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃). yorku.ca IP₃ then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm, a process known as calcium mobilization. yorku.ca This mechanism provides another pathway through which this compound can influence cellular function by increasing intracellular calcium concentrations. researchgate.net

Cellular Responses in Preclinical Models

Modulation of Secretory Functions (e.g., Mucus and Bicarbonate Production)

In preclinical models, a key cellular response to this compound is the enhancement of mucosal defense mechanisms in the gastrointestinal tract. researchgate.net The compound has been shown to stimulate the secretion of both mucus and bicarbonate from gastric and duodenal epithelial cells. mdpi.com This is a significant cytoprotective effect, as the layer of mucus and bicarbonate acts as a physical barrier, protecting the mucosal surface from the corrosive effects of gastric acid and pepsin. nih.gov The stimulation of these secretory functions is thought to be mediated by the local action of misoprostol on the epithelial cells, contributing to its efficacy in preventing gastric ulcers. mdpi.com

Data Tables

Table 1: this compound Receptor Binding and Primary Signaling Pathways

| Receptor Subtype | G-Protein Coupling | Second Messenger | Primary Effect |

| EP2 | Gαs | ↑ cAMP | Stimulation of Adenylate Cyclase |

| EP3 | Gαi | ↓ cAMP | Inhibition of Adenylate Cyclase |

| EP4 | Gαs | ↑ cAMP | Stimulation of Adenylate Cyclase |

This table summarizes the primary G-protein coupling and subsequent second messenger modulation by this compound at different E-prostanoid receptor subtypes based on available research.

Table 2: Cellular Responses to this compound in Preclinical Gastrointestinal Models

| Cellular Response | Mechanism | Functional Outcome |

| Increased Mucus Secretion | Direct stimulation of epithelial cells | Enhanced mucosal barrier |

| Increased Bicarbonate Secretion | Direct stimulation of epithelial cells | Neutralization of gastric acid at the mucosal surface |

| Decreased Gastric Acid Secretion | Inhibition of adenylate cyclase in parietal cells | Reduced intragastric acidity |

This table outlines the key cellular responses observed in preclinical gastrointestinal models following the administration of this compound and their functional significance.

Impact on Inflammatory Mediators and Cytokine Production (e.g., TNF-α, IL-1, IL-6, IL-8)

This compound, a synthetic prostaglandin E1 analogue, demonstrates significant modulatory effects on the production of inflammatory mediators and cytokines. patsnap.commdpi.com Its mechanism often involves the activation of E-prostanoid (EP) receptors, leading to an increase in intracellular cyclic AMP (cAMP). researchgate.netnih.gov This elevation in cAMP can, in turn, influence downstream signaling pathways, such as attenuating the transcriptional activity of nuclear factor-κB (NF-κB), a key regulator of inflammatory gene expression. researchgate.net

Research across various models has shown that misoprostol can decrease the production of several pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). researchgate.netnih.govfrontiersin.org In studies using equine leukocytes stimulated with lipopolysaccharide (LPS), misoprostol treatment, both before and after the inflammatory stimulus, resulted in a significant inhibition of TNF-α and IL-6 production at both the mRNA and protein levels. frontiersin.orgnih.govresearchgate.net Similarly, in a study on healthy human subjects, administration of misoprostol led to a 29% reduction in LPS-inducible TNF-α production. nih.gov In rat models of uterine infection, intrauterine administration of misoprostol suppressed local TNF-α production. nih.gov

The effect of misoprostol on IL-1β can be more complex. In equine leukocytes, misoprostol pretreatment enhanced IL-1β protein synthesis after 6 hours of LPS stimulation but inhibited it after 24 hours when administered post-stimulation. frontiersin.orgnih.gov However, at the mRNA level, both pre- and post-treatment with misoprostol inhibited LPS-induced IL-1β expression. nih.govresearchgate.net

The impact on Interleukin-8 (IL-8), a potent chemokine, appears to be different. Studies on equine leukocytes have shown that misoprostol did not significantly affect the production of IL-8 protein or mRNA levels following LPS stimulation. frontiersin.orgnih.gov Conversely, some research suggests that prostaglandins (B1171923) can stimulate IL-8 production, which promotes the influx of neutrophils and contributes to the remodeling of the cervical extracellular matrix. researchgate.netmdpi.com

In addition to suppressing pro-inflammatory cytokines, misoprostol has been shown to increase the production of the anti-inflammatory cytokine IL-10. researchgate.netnih.gov In a human study, misoprostol administration increased LPS-inducible IL-10 production by 79%. nih.gov This dual action of suppressing pro-inflammatory mediators while enhancing anti-inflammatory ones underscores its immunomodulatory potential.

Table 1: Effect of this compound on Cytokine Production

| Cytokine | Model System | Key Findings | Reference |

|---|---|---|---|

| TNF-α | Human whole blood (ex vivo) | Reduced LPS-inducible production by 29%. | nih.gov |

| Equine leukocytes (in vitro) | Inhibited LPS-induced mRNA and protein production. | frontiersin.orgnih.gov | |

| Rat uterus (in vivo) | Suppressed local production during infection. | nih.gov | |

| IL-6 | Equine leukocytes (in vitro) | Inhibited LPS-induced mRNA and protein production. | frontiersin.orgnih.gov |

| Rat model of lung injury | Significantly lowered levels. | nih.gov | |

| IL-1β | Equine leukocytes (in vitro) | Inhibited LPS-induced mRNA production. Protein levels showed time- and treatment-dependent differential effects. | frontiersin.orgnih.gov |

| Rat model of lung injury | Significantly lowered levels. | nih.gov | |

| IL-8 | Equine leukocytes (in vitro) | No significant effect on LPS-induced mRNA or protein production. | frontiersin.orgnih.gov |

| IL-10 | Human whole blood (ex vivo) | Increased LPS-inducible production by 79%. | nih.gov |

Influence on Leukocyte Phagocytosis and Immune Cell Function in vitro

This compound exerts a direct influence on the function of immune cells, particularly their phagocytic capabilities. nih.gov In vitro studies have demonstrated that misoprostol can impair the ability of leukocytes to engulf pathogens. nih.gov

One study investigated the effect of misoprostol on the phagocytosis of Clostridium sordellii by rat peritoneal macrophages. nih.gov The results showed a significant, concentration-dependent inhibition of phagocytosis, reaching a maximal inhibition of 63.1% at a 1 µM concentration of misoprostol. nih.gov The same study also found that misoprostol similarly impaired the ingestion of C. sordellii by human blood neutrophils, with a 1 µM concentration causing a 44.7% inhibition. nih.gov

Furthermore, misoprostol was shown to suppress Fcγ receptor-mediated phagocytosis by rat peritoneal macrophages. nih.gov This finding is relevant as it suggests an impairment of the clearance of opsonized pathogens. nih.gov These immunosuppressive effects on phagocytosis are linked to the activation of EP2 and EP4 receptors and subsequent increases in cAMP, a mechanism known to suppress macrophage functions. nih.gov

Table 2: In Vitro Inhibition of Leukocyte Phagocytosis by this compound

| Cell Type | Target | Misoprostol Concentration | % Inhibition | Reference |

|---|---|---|---|---|

| Rat Peritoneal Macrophages | Clostridium sordellii | 1 µM | 63.1 ± 5.6% | nih.gov |

| Human Blood Neutrophils | Clostridium sordellii | 1 µM | 44.7% | nih.gov |

| Rat Peritoneal Macrophages | Fcγ Receptor-Mediated Phagocytosis | Not specified | Suppressed | nih.gov |

Mechanisms of Mucosal Integrity and Barrier Function Restoration

This compound possesses significant protective effects on the gastrointestinal mucosa, acting through multiple mechanisms to maintain and restore barrier function. hres.cafrontiersin.org These cytoprotective actions are crucial in defending the mucosa against various irritants. mdpi.comhres.ca

A primary mechanism is the stimulation of mucus and bicarbonate secretion. patsnap.comhres.ca Studies in healthy human volunteers have shown that misoprostol produces a dose-related increase in gastric mucus secretion. hres.ca This leads to a thickening of the mucosal bilayer, which enhances the barrier against the backflow of hydrogen ions. nih.govdrugbank.com In rat intestinal models, increased mucus secretion was identified as the major protective mechanism of misoprostol against chemical-induced mucosal perturbation. lenus.ie

Misoprostol also helps restore the physical barrier formed by the tight junctions between epithelial cells. frontiersin.org In the face of injury, a rapid repair process is crucial to re-establish tight junctions, thereby restoring intestinal barrier function and preventing the translocation of harmful luminal contents. frontiersin.org In vitro studies using Caco-2 cell monolayers and in vivo rat intestinal loop models demonstrated that misoprostol can prevent increases in paracellular permeability induced by chemical agents. lenus.ie Specifically, in the presence of an intestinal permeation enhancer, misoprostol reduced the flux of a marker molecule (FD4) by 24% and its peak concentration by 33%, indicating a preservation of barrier integrity. lenus.ie

Table 3: Protective Effects of this compound on Mucosal Barrier Function

| Mechanism | Model System | Key Findings | Reference |

|---|---|---|---|

| Mucus Secretion | Healthy Humans | Dose-dependent increase in gastric mucus secretion (up to 95%). | hres.ca |

| Rat Intestine (in vivo/ex vivo) | Identified as the major protective mechanism against chemical perturbation. | lenus.ie | |

| Bicarbonate Secretion | General Mechanism | Stimulates bicarbonate secretion in the duodenum. | hres.ca |

| Barrier Integrity / Permeability | Rat Intestine (in vivo) | Reduced FD4 AUC by 24% and Cmax by 33% in the presence of a permeation enhancer. | lenus.ie |

| Caco-2 Cell Monolayers | Prevented increases in paracellular flux. | lenus.ie | |

| Gastric Acid Secretion | Gastric Parietal Cells | Inhibits secretion via binding to prostaglandin receptors. | nih.govwikipedia.org |

Enzymatic Transformations and Metabolic Fates in Preclinical Systems

Enzymatic Hydrolysis of the Methyl Ester

(11R,16R)-misoprostol is a methyl ester prodrug that is biologically inert until it undergoes enzymatic hydrolysis. medchemexpress.com This conversion is the critical first step in its metabolic activation.

Following oral administration, misoprostol (B33685) is extensively absorbed and rapidly de-esterified by esterase enzymes present in the gastrointestinal tract, liver, and other tissues. medchemexpress.comhres.caaapharma.ca This process hydrolyzes the methyl ester group, converting the prodrug into its pharmacologically active free acid form, known as misoprostol acid or SC-30695. nih.govmedchemexpress.comtga.gov.aupfizermedical.com The transformation is so swift and efficient that the parent misoprostol compound is typically undetectable in plasma. nih.govpfizermedical.comdovepress.com The in vitro half-life for this de-esterification in human plasma has been measured at approximately 6.4 minutes. This rapid conversion to the active metabolite is a key feature of its pharmacokinetic profile. pfizermedical.come-lactancia.org

Pathways of Inactivation: Beta and Omega Oxidation

Once formed, the active misoprostol acid is subjected to further metabolic processes that lead to its inactivation. These catabolic pathways are analogous to those responsible for the degradation of endogenous fatty acids and prostaglandins (B1171923). aapharma.caaapharma.caportlandpress.com The primary routes of inactivation are beta (β)-oxidation and omega (ω)-oxidation. nih.gove-lactancia.org

Beta-oxidation primarily targets the alpha (carboxyl) side chain of the misoprostol acid molecule. nih.govpfizermedical.com This process occurs within the peroxisomes and mitochondria of cells and involves the sequential cleavage of two-carbon units from the fatty acid chain, leading to the formation of shorter, inactive metabolites known as dinor and tetranor analogs. drugbank.comcreative-proteomics.comnih.gov

Omega-oxidation occurs on the beta (alkyl) side chain. nih.govpfizermedical.com This pathway, primarily mediated by cytochrome P450 enzymes in the endoplasmic reticulum, involves the oxidation of the terminal carbon atom (the ω-carbon). creative-proteomics.comresearchgate.net This results in the formation of dicarboxylic acids, which are more water-soluble and readily excreted. creative-proteomics.com These oxidative processes effectively terminate the biological activity of the compound. hres.caaapharma.ca

| Pathway | Molecular Target | Cellular Location | Key Enzymes | Resulting Metabolites |

|---|---|---|---|---|

| Beta (β)-Oxidation | Alpha (carboxyl) side chain | Peroxisomes, Mitochondria | Acyl-CoA Oxidases/Dehydrogenases | Dinor and Tetranor metabolites |

| Omega (ω)-Oxidation | Beta (alkyl) side chain | Endoplasmic Reticulum | Cytochrome P450 enzymes | ω-hydroxy and ω-carboxy metabolites |

Formation of Metabolites and Analogs (e.g., F Prostaglandin (B15479496) Analogs)

The metabolic conversion of misoprostol acid yields several distinct classes of metabolites. In addition to the dinor and tetranor metabolites produced via beta-oxidation, another significant transformation is the reduction of the C-9 keto group. nih.govpfizermedical.com

This reduction converts the E-series prostaglandin structure into F-series prostaglandin analogs. nih.govhres.catga.gov.au This reaction is catalyzed by enzymes such as 9-ketoreductases. nih.gov The resulting prostaglandin F analogs are generally considered to be inactive metabolites. aapharma.caaapharma.ca Furthermore, specific metabolites such as a ω-16-carboxylic acid derivative have been identified, arising from the process of omega-oxidation. drugbank.com The majority of these polar, inactive metabolites are then eliminated from the body, primarily through urinary excretion. hres.cae-lactancia.org

| Metabolite/Analog | Precursor | Formation Pathway | Significance |

|---|---|---|---|

| Misoprostol Acid (SC-30695) | This compound | Enzymatic Hydrolysis (De-esterification) | Active metabolite |

| Dinor and Tetranor Metabolites | Misoprostol Acid | Beta (β)-Oxidation | Inactive metabolites |

| Prostaglandin F Analogs | Misoprostol Acid | Reduction of C-9 keto group | Inactive metabolites |

| ω-16-carboxylic acid derivative | Misoprostol Acid | Omega (ω)-Oxidation | Inactive urinary metabolite |

Tissue-Specific Metabolic Considerations in vitro/ex vivo

Preclinical research using in vitro (cell-based) and ex vivo (tissue-based) models demonstrates that the metabolism of this compound is not confined to a single organ but occurs across various tissues. The initial, rapid de-esterification to misoprostol acid happens in the stomach, but further metabolism is widespread. aapharma.caaapharma.ca

The fatty acid oxidizing systems responsible for the subsequent beta- and omega-oxidation are present in numerous tissues throughout the body, with the liver playing a significant role. hres.cae-lactancia.org Studies on prostaglandin E2, a related compound, have shown that homogenates of rat liver and kidney are capable of performing beta-oxidation. nih.gov The lung is also known to be a major site for the catabolism of circulating prostaglandins. portlandpress.com

Ex vivo organ bath assays are frequently used in preclinical studies to assess the direct effects of compounds on specific tissues, such as myometrial contractility, which inherently accounts for tissue-specific metabolic activity. nih.gov Similarly, ex vivo studies using equine leukocytes have been employed to investigate the anti-inflammatory effects of misoprostol, indicating its metabolism and action within immune cells. researchgate.net These tissue-specific metabolic capabilities are a critical consideration in preclinical evaluations to understand the compound's local activity and systemic clearance.

Structure Activity Relationship Sar Studies of 11r,16r Misoprostol and Derivatives

Influence of Stereochemistry on Receptor Binding Affinity and Selectivity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is crucial for its interaction with biological receptors. mhmedical.com In the case of misoprostol (B33685), which exists as a mixture of four diastereomers, the stereochemistry at the C-11 and C-16 positions significantly influences its binding affinity and selectivity for prostaglandin (B15479496) (EP) receptors. windows.netnih.gov

Studies have demonstrated a high degree of stereospecificity in the binding of misoprostol to its receptors. osti.gov Research on isolated canine parietal cells revealed that one racemate of misoprostol was significantly more potent (by at least 1000 times) than the other. nih.gov Among the four stereoisomers, the (11R, 16S)-isomer displayed the highest potency in inhibiting histamine-stimulated acid secretion, with an IC50 value of 1.4 ± 0.1 nM. nih.gov This highlights the critical role of the specific spatial arrangement of the hydroxyl group at C-11 and the methyl and hydroxyl groups at C-16 for effective receptor interaction. researchgate.netpatsnap.com The (11R) configuration is essential for potent activity, and the stereochemistry at C-16 further modulates this activity.

Role of Specific Functional Groups on Receptor Interaction and Potency

C-1 Methyl Ester: Misoprostol is administered as a methyl ester prodrug. nih.gov In the body, it is rapidly de-esterified to its biologically active free acid form, misoprostol acid. medchemexpress.comabcam.com The ester form itself is less active, but its lipophilicity aids in absorption. The conversion to the free acid is crucial for its pharmacological activity, as the carboxylate group of the acid forms important interactions with the receptor. nih.gov

Comparative Analysis of Misoprostol Analogs and Endogenous Prostaglandins (B1171923) on EP Receptor Subtypes

Misoprostol and its analogs exhibit a distinct pattern of interaction with the four EP receptor subtypes (EP1, EP2, EP3, and EP4) compared to endogenous prostaglandins like PGE2. numberanalytics.com Misoprostol primarily shows agonist activity at EP2, EP3, and EP4 receptors, but not at the EP1 receptor. wikipedia.org This contrasts with PGE2, which is a potent agonist at all four EP receptor subtypes. nih.gov

The selectivity of misoprostol for certain EP receptor subtypes is a key aspect of its pharmacological profile. For instance, its action on EP3 receptors is responsible for its effects on uterine contractions. numberanalytics.com The lack of significant activity at EP1 receptors may contribute to a more favorable side-effect profile compared to non-selective prostaglandins.

Studies comparing various prostanoid agonists have provided insights into their relative potencies and selectivities. For example, in human non-pregnant myometrium, the order of potency for relaxing cloprostenol-stimulated contractions was found to be prostaglandin E2 > 1-OH prostaglandin E1 > misoprostol > 16,16-dimethyl prostaglandin E2 > butaprost > 11-deoxy prostaglandin E1. mcmaster.ca Such comparative data are invaluable for understanding the subtle structural modifications that govern receptor subtype selectivity.

Table 1: Comparative Agonist Potency on Human Non-Pregnant Myometrium

| Compound | pEC50 (mean +/- SEM) |

|---|---|

| Prostaglandin E2 | 7.8 +/- 0.2 |

| 1-OH Prostaglandin E1 | 7.2 +/- 0.3 |

| Misoprostol | 6.6 +/- 0.1 |

| 16,16-dimethyl Prostaglandin E2 | 6.3 +/- 0.7 |

| Butaprost | 5.7 +/- 0.3 |

| 11-deoxy Prostaglandin E1 | 5.5 +/- 0.2 |

Data from a study on cloprostenol-stimulated contractions. mcmaster.ca

Rational Design Principles for Modulating Receptor Selectivity

The knowledge gained from SAR studies of misoprostol and other prostanoids provides a foundation for the rational design of new analogs with improved receptor selectivity. nih.govnih.gov The goal is to develop compounds that target specific EP receptor subtypes to achieve desired therapeutic effects while minimizing off-target actions.

Key principles for modulating receptor selectivity include:

Modification of the ω-chain: The addition of bulky or branched groups at the C-16 position, as seen in misoprostol, is a strategy to enhance selectivity for the EP3 receptor. nih.gov

Alterations to the α-chain: Modifications to the carboxylic acid end of the molecule can also influence receptor interactions and selectivity.

Conformational Constraint: Introducing conformational rigidity into the molecule, for example, through the use of cyclic structures, can lock the molecule into a specific shape that favors binding to a particular receptor subtype. nih.gov

By systematically applying these principles and utilizing computational modeling and experimental testing, it is possible to design novel prostaglandin analogs with tailored receptor selectivity profiles for various therapeutic applications. nih.govnih.gov

Analytical Characterization and Stability Research of 11r,16r Misoprostol

Quantitative Analytical Method Development and Validation for the Pure Compound

The accurate quantification of (11R,16R)-misoprostol is crucial for quality control and research. Various analytical techniques have been developed and validated for this purpose.

UV-Spectrophotometry

UV-Spectrophotometry offers a simple and cost-effective method for the quantitative determination of misoprostol (B33685). wisdomlib.orgwisdomlib.org Studies have established methods using different solvents and wavelengths for analysis.

One method utilized 0.1N hydrochloric acid (HCl) as the solvent, with the maximum absorbance (λmax) for misoprostol identified at 281 nm. wisdomlib.orgresearchgate.netresearchgate.net The linearity of this method was confirmed over a concentration range of 2 to 10 µg/ml, demonstrating its suitability for quantifying the bulk drug. wisdomlib.org Another study employed distilled water as the solvent and determined the λmax to be 208 nm. wisdomlib.org The limit of detection (LOD) and limit of quantification (LOQ) for this method were found to be approximately 2.09 µg/ml and 6.34 µg/ml, respectively. wisdomlib.org A separate study reported a method with a linearity range of 1-5 µg/ml, with LOD and LOQ values of 4.9 µg/ml and 15.10 µg/ml. derpharmachemica.com

Interactive Data Table: UV-Spectrophotometry Parameters for Misoprostol Analysis

| Solvent | λmax (nm) | Linearity Range (µg/ml) | LOD (µg/ml) | LOQ (µg/ml) | Reference |

| 0.1N HCl | 281 | 2-10 | - | - | wisdomlib.orgresearchgate.netresearchgate.net |

| Distilled Water | 208 | - | 2.0924 | 6.3406 | wisdomlib.org |

| Ethanol | 275 | 1-5 | 4.9 | 15.10 | derpharmachemica.com |

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) is a more selective and sensitive technique for the analysis of misoprostol and its isomers. nih.govresearchgate.net Reversed-phase HPLC (RP-HPLC) methods are commonly employed for the separation and quantification of misoprostol and its related substances. nih.govijcpa.in

A robust RP-HPLC method was developed for separating related substances using an Ascentis Express C18 column. nih.gov The mobile phase consisted of a gradient mixture of acetonitrile (B52724), water, and methanol, with UV detection at 200 nm. nih.gov For the separation of misoprostol diastereoisomers, a normal-phase (NP) HPLC method was established using an XBridge bare silica (B1680970) column with a mobile phase of 1-propanol, heptane, and trifluoroacetic acid (TFA), and UV detection at 205 nm. nih.gov Another RP-HPLC method for the simultaneous estimation of mifepristone (B1683876) and misoprostol used a Symmetry-C8 column with a mobile phase of potassium dihydrogen orthophosphate, dipotassium (B57713) hydrogen orthophosphate, and acetonitrile (pH 3.5), with UV detection at 251 nm. ijcpa.in

Interactive Data Table: HPLC Methods for Misoprostol Analysis

| Method Type | Column | Mobile Phase | Detection | Application | Reference |

| RP-HPLC | Ascentis Express C18 | Gradient of Acetonitrile, Water, Methanol | UV at 200 nm | Related Substances | nih.gov |

| NP-HPLC | XBridge Bare Silica | 1-Propanol, Heptane, TFA | UV at 205 nm | Diastereoisomers | nih.gov |

| RP-HPLC | Symmetry-C8 | Potassium Dihydrogen Orthophosphate, Dipotassium Hydrogen Orthophosphate, Acetonitrile (pH 3.5) | UV at 251 nm | Simultaneous estimation with Mifepristone | ijcpa.in |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) offers higher resolution, sensitivity, and speed compared to conventional HPLC. derpharmachemica.comwaters.com It is particularly useful for analyzing the low concentrations of misoprostol's active metabolite, misoprostol acid, in biological matrices. waters.comnih.gov

A highly sensitive UPLC method was developed for the quantification of misoprostol acid in plasma, achieving a lower limit of quantification (LLOQ) of 5 pg/mL. waters.com This method utilized an ACQUITY UPLC BEH C18 column and a Xevo TQ-S Tandem Quadrupole Mass Spectrometer for detection. waters.com Another UPLC-MS/MS method for determining misoprostol acid in whole blood demonstrated a limit of detection (LOD) of 10 ng/L and a limit of quantification (LOQ) of 25 ng/L. nih.gov

Interactive Data Table: UPLC Method Parameters for Misoprostol Acid Analysis

| Matrix | Column | Detection | LLOQ | LOD | Reference |

| Human Plasma | ACQUITY UPLC BEH C18 | Xevo TQ-S Tandem Quadrupole MS | 5 pg/mL | - | waters.com |

| Whole Blood | Acquity UPLC® BEH C18 | UPLC-MS/MS | 25 ng/L | 10 ng/L | nih.gov |

| Human Serum | - | UPLC-MS/MS | - | - | medcraveonline.com |

| Human Plasma | Bidentate C18 | LC-MS/MS | 0.01-10 ng/mL (Linear Range) | 0.001 ng/mL | nih.gov |

Mass Spectrometry-Based Methods (e.g., UHPLC-ESI-QqQ-MS/MS with Deuterated Standards)

Mass spectrometry (MS) coupled with liquid chromatography, particularly ultra-high-performance liquid chromatography (UHPLC), provides the highest sensitivity and specificity for the analysis of misoprostol and its metabolites. mdpi.com The use of deuterated internal standards, such as misoprostol acid-d5, is crucial for accurate quantification by correcting for matrix effects and variations in extraction efficiency. researchgate.netresearchgate.net

A UHPLC-ESI-QqQ-MS/MS method has been developed and validated for the determination of misoprostol acid in various biological samples, including whole blood, placenta, and fetal liver. mdpi.comresearchgate.net This method demonstrated a limit of detection (LOD) of 25 pg/mL and a limit of quantification (LOQ) of 50 pg/mL. mdpi.com The use of a deuterated analog of misoprostol acid allows for recovery values of over 80%. researchgate.net Another highly sensitive UPLC-MS/MS method for misoprostol acid in human plasma utilized d4-labeled 13,14-Dihydro prostaglandin (B15479496) E1 as an internal standard and achieved a LLOQ of 5 pg/mL. celerion.com

Interactive Data Table: Mass Spectrometry-Based Methods for Misoprostol Acid Analysis

| Technique | Internal Standard | Matrix | LOD | LOQ | Reference |

| UHPLC-QqQ-MS/MS | Misoprostol acid-d5 | Whole blood, placenta, fetal liver | 25 pg/mL | 50 pg/mL | mdpi.com |

| LC-MS/MS | Misoprostol acid-d5 | Human plasma | - | 10 pg/mL | researchgate.net |

| UPLC-MS/MS | d4-labeled 13,14-Dihydro prostaglandin E1 | Human plasma | - | 5 pg/mL | celerion.com |

Forced Degradation and Stress Stability Studies

Forced degradation studies are essential to understand the stability of a drug substance and to identify its potential degradation products. derpharmachemica.com These studies involve subjecting the compound to various stress conditions, such as oxidation, acid and base hydrolysis, heat, and light. derpharmachemica.com

Misoprostol is known to be unstable, particularly in the presence of moisture and at elevated temperatures. researchgate.netnih.gov The primary degradation pathway is dehydration, leading to the formation of misoprostol A. nih.gov This is followed by a slower isomerization to the more stable misoprostol B. nih.gov Epimerization at C-8 can also occur at higher temperatures. nih.gov

Oxidative Degradation Pathways

Studies on the forced degradation of misoprostol have investigated its stability under oxidative conditions. One study reported that misoprostol was found to be stable under oxidative acid and oxidative base conditions. derpharmachemica.com However, another study that exposed misoprostol tablets to air and humidity found an increase in inactive degradation products, including type A and type B misoprostol, after 48 hours. nih.govresearchgate.net This suggests that atmospheric oxygen, in combination with moisture, can contribute to the degradation of misoprostol.

A study on misoprostol tablets stored in damaged blisters at 40°C and 75% relative humidity for six months showed a significant decrease in misoprostol content and a corresponding increase in degradation products, identified as misoprostol A, misoprostol B, and 8-epi-misoprostol. researchgate.net

Interactive Data Table: Misoprostol Degradation Products under Stress Conditions

| Stress Condition | Degradation Products | Reference |

| Exposure to air and humidity (48 hours) | Type A misoprostol, Type B misoprostol, 8-epi misoprostol | nih.govresearchgate.net |

| Damaged blisters, 40°C, 75% RH (6 months) | Misoprostol A, Misoprostol B, 8-epi-misoprostol | researchgate.net |

| Dehydration | Misoprostol A | nih.gov |

| Isomerization (following dehydration) | Misoprostol B | nih.gov |

| Higher temperatures | 8-epi misoprostol | nih.gov |

Acid and Base Hydrolysis Mechanisms

Forced degradation studies are crucial in establishing the stability-indicating nature of analytical methods. In the case of this compound, these studies involve subjecting the compound to acid and base hydrolysis to understand its degradation pathways.

Under hydrolytic conditions, this compound can undergo degradation. derpharmachemica.com One of the primary degradation products formed through hydrolysis is misoprostol A. researchgate.net The presence of water is a key factor in the degradation of misoprostol, leading to the formation of its degradation products. ghsupplychain.org

A study on the stability of misoprostol in aqueous solutions at different temperatures showed that the degradation rate is influenced by pH. The stability was found to be maximal at a pH of 6.3.

Thermal and Photolytic Degradation Analyses

The stability of this compound under thermal and photolytic stress is a critical aspect of its analytical characterization. Studies have shown that misoprostol is susceptible to degradation upon exposure to heat. derpharmachemica.com

During forced degradation studies, misoprostol has been observed to be most significantly degraded under thermal conditions compared to other stress conditions like acid, base, and oxidation. derpharmachemica.com Specifically, elevated temperatures can lead to the formation of 8-epimisoprostol. researchgate.net

Photolytic degradation studies are also essential. When subjected to photolytic stress, the stability of this compound is evaluated to ensure that the analytical methods can differentiate the active pharmaceutical ingredient from any photodegradation products.

Identification and Quantification of Degradation Products and Impurities

The identification and quantification of degradation products and impurities are vital for ensuring the quality and safety of this compound. Various analytical techniques, particularly high-performance liquid chromatography (HPLC), are employed for this purpose. researchgate.net The development of a reversed-phase HPLC method has allowed for the adequate separation of misoprostol from its degradation impurities. researchgate.net

8-epi-Misoprostol

8-epi-Misoprostol is a known impurity of misoprostol. veeprho.compharmaffiliates.com It is also referred to as Misoprostol Impurity A in some pharmacopeias. nih.gov This diastereomer can form under elevated temperatures. researchgate.net Its presence and quantity are critical quality attributes that need to be monitored. Analytical standards for 8-epi-Misoprostol are used for method development, validation, and quality control during the manufacturing of misoprostol. veeprho.com

11-epi-Misoprostol

11-epi-Misoprostol, also known as Misoprostol EP Impurity E, is another related substance of misoprostol. It is a diastereomer of misoprostol. The separation and quantification of 11-epi-Misoprostol from the main compound and other impurities are essential for quality assessment.

12-epi-Misoprostol

12-epi-Misoprostol is recognized as Misoprostol Impurity B by the European Pharmacopoeia. nih.govcymitquimica.comsynzeal.com It is a stereoisomer of misoprostol. pharmaffiliates.com Analytical methods are developed to resolve and quantify this impurity to ensure the product meets the required specifications. synzeal.com

Misoprostol A and Misoprostol B

Misoprostol A and Misoprostol B are significant degradation products of this compound. researchgate.net Misoprostol A is formed under conditions of hydrolysis. researchgate.net Misoprostol B is a result of the isomerization of Misoprostol A. ghsupplychain.org The degradation process leading to these products is catalyzed by water. ghsupplychain.org In humid conditions, misoprostol can be transformed into type A and type B misoprostol through dehydration and isomerization. researchgate.net

Data Tables

Table 1: Key Degradation Products and Impurities of this compound

| Common Name | Pharmacopeial Name/Synonym | Formation Condition |

| 8-epi-Misoprostol | Misoprostol Impurity A nih.gov | Elevated temperatures researchgate.net |

| 11-epi-Misoprostol | Misoprostol EP Impurity E | - |

| 12-epi-Misoprostol | Misoprostol Impurity B nih.govcymitquimica.comsynzeal.com | - |

| Misoprostol A | Type A Misoprostol researchgate.netghsupplychain.org | Hydrolysis, Dehydration researchgate.netghsupplychain.org |

| Misoprostol B | Type B Misoprostol ghsupplychain.org | Isomerization of Misoprostol A ghsupplychain.org |

Future Research Directions in 11r,16r Misoprostol Chemistry and Biology

Exploration of Novel Synthetic Routes for Stereoselective Production

The precise three-dimensional structure of (11R,16R)-misoprostol is critical for its biological activity. Consequently, achieving high stereoselectivity in its synthesis is paramount. While numerous methods for synthesizing prostaglandins (B1171923) have been developed, future research is focused on creating more efficient, cost-effective, and environmentally benign routes. researchgate.netrsc.org

Further research into asymmetric Michael additions, a key step in forming the prostaglandin's cyclopentane (B165970) ring, also holds promise. researchgate.netresearchgate.net Establishing the desired stereochemistry at crucial carbon centers (C8 and C12) early in the synthesis is a critical goal. researchgate.net Innovations in this area could lead to more convergent and efficient total syntheses.

Additionally, the exploration of novel chiral building blocks and intermediates, moving beyond the classical Corey lactone approach, could open new pathways for stereoselective synthesis. nih.gov The development of new protective group strategies that allow for selective deprotection under mild conditions is another important avenue for streamlining the synthetic process. researchgate.netresearchgate.net

Advanced Computational Modeling of Ligand-Receptor Dynamics

The recent elucidation of the crystal structure of misoprostol's free acid form bound to the prostaglandin (B15479496) E2 receptor 3 (EP3) has been a landmark achievement, providing unprecedented atomic-level detail of this interaction. nih.govresearchgate.net This structural data is the foundation for the next generation of research using advanced computational modeling.

Future efforts will focus on leveraging this static crystal structure to build dynamic models of the ligand-receptor complex. Using techniques like molecular dynamics (MD) simulations, researchers can observe how this compound and its analogs interact with the EP receptor family (EP1, EP2, EP3, EP4) over time. wikipedia.org These simulations can help to:

Predict the binding affinities of novel compounds for different EP receptor subtypes.

Identify the key amino acid residues responsible for receptor selectivity (or lack thereof). nih.gov

Understand the conformational changes the receptor undergoes upon ligand binding, leading to G-protein activation.

Biased probability Monte Carlo (BPMC) optimization and other sophisticated docking simulations will be instrumental in screening vast virtual libraries of compounds to identify promising new drug candidates. nih.gov These computational models can predict not only how tightly a ligand will bind but also its potential to act as an agonist or antagonist, thereby guiding synthetic efforts toward molecules with a desired pharmacological profile. researchgate.net

Investigation of Undiscovered Cellular and Molecular Targets

While the primary targets of misoprostol (B33685) are the prostaglandin E receptors, emerging evidence suggests its biological effects may be more complex. wikipedia.orgpatsnap.comdrugbank.com A significant future research direction is the systematic investigation of these potential "off-target" or secondary interactions.

A recent study employing network pharmacology and molecular docking has predicted a multi-target mechanism for misoprostol. nih.gov This computational approach identified potential core therapeutic targets beyond the known EP receptors, including:

Heat Shock Protein 90 (HSP90AA1)

Epidermal Growth Factor Receptor (EGFR)

Mitogen-Activated Protein Kinase 1 (MAPK1)

The same study suggested that misoprostol might modulate several crucial signaling pathways, including the VEGF signaling pathway, calcium signaling pathway, and NF-κB signaling pathway. nih.gov Furthermore, other research has indicated that misoprostol can modulate cytokine activity through the cAMP pathway, independent of its direct receptor agonism. researchgate.net There is also evidence suggesting a protective role for misoprostol in cerebral ischemia, potentially mediated by EP2 and EP4 receptors. nih.gov

Future experimental research, using techniques like proteomics, transcriptomics, and targeted genetic knockouts, will be essential to validate these predicted targets and pathways. Uncovering these undiscovered cellular and molecular interactions could reveal novel therapeutic applications for misoprostol and provide a more complete understanding of its mechanism of action.

Development of Next-Generation Prostaglandin Analogs with Enhanced Receptor Selectivity

A major limitation of this compound is its lack of selectivity, as it interacts with multiple EP receptors (EP2, EP3, and EP4). wikipedia.org This promiscuity is responsible for many of its side effects, such as diarrhea and uterine contractions. nih.govwikipedia.org A critical area of future research is therefore the rational design of next-generation prostaglandin analogs with enhanced receptor selectivity.

The detailed understanding of the misoprostol-EP3 receptor binding pocket, revealed by crystallography, is the key to this endeavor. nih.govresearchgate.net Researchers can now see how the methyl group on the ω-chain of misoprostol fits into the receptor, providing a rationale for its activity. nih.gov This knowledge allows for the structure-based design of new molecules with modifications intended to increase affinity for one EP receptor subtype over others. For example, by altering the structure of the α- or ω-chains, it may be possible to create analogs that selectively target the EP3 receptor for uterotonic effects or the EP2/EP4 receptors for cytoprotection, while minimizing off-target effects.

The successful development of highly selective prostaglandin F2α analogs for glaucoma treatment, such as latanoprost (B1674536) and travoprost, serves as a powerful precedent. nih.govresearchgate.netaao.orgdovepress.com These drugs achieve their therapeutic effect by selectively targeting prostanoid receptors in the eye, thereby increasing aqueous outflow. aao.org Applying similar principles of medicinal chemistry and structure-activity relationship (SAR) studies to the misoprostol scaffold holds the promise of creating a new generation of safer and more effective prostaglandin-based medicines.

常见问题

Q. How should observational studies assess long-term safety of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。